β-Nicotyrine-13C6
CAS No.:
Cat. No.: VC0200776
Molecular Formula: C₄¹³C₆H₆N₂
Molecular Weight: 160.12
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄¹³C₆H₆N₂ |
---|---|
Molecular Weight | 160.12 |
Introduction
Chemical Properties and Structure
β-Nicotyrine-13C6 is chemically identified as 3-(1-methyl(213C)pyrrol-2-yl)(2,3,4,5,6-13C5)pyridine, featuring carbon-13 isotope labeling at six specific positions within the molecular structure . The compound maintains the same fundamental structure as β-nicotyrine (also known as 3-(1-methyl-1H-pyrrol-2-yl)pyridine) but with strategic isotopic substitutions that make it distinguishable in analytical applications while preserving nearly identical chemical behavior.
Basic Chemical Information
The compound is referenced by CAS number 487-19-4, which it shares with unlabeled β-nicotyrine, though the isotopically labeled version is specifically designated by reference number TR-N445003 in some chemical catalogs . The molecular formula for β-nicotyrine is C10H10N2, with the 13C6-labeled version maintaining the same elemental composition but with six 13C atoms replacing standard 12C atoms .
Structural Characteristics
β-Nicotyrine consists of a pyridine ring connected to a 1-methylpyrrole group at position 3 of the pyridine and position 2 of the pyrrole. In the 13C6-labeled version, the pyridine ring contains five 13C atoms (positions 2, 3, 4, 5, and 6), while the methyl group on the pyrrole contains one 13C atom . This structure differentiates β-nicotyrine from its positional isomer, α-nicotyrine, with the connection between rings occurring at different positions .
Applications in Analytical Chemistry
The primary utility of β-Nicotyrine-13C6 lies in its applications as an internal standard for quantitative analytical methods, particularly in tobacco research, nicotine metabolism studies, and toxicological assessments.
Use as Internal Standard
Similar to other isotopically labeled compounds such as [13C6]NNAL mentioned in tobacco metabolite analysis, β-Nicotyrine-13C6 serves as an internal standard in analytical procedures . The isotopic labeling creates a mass shift detectable by mass spectrometry while maintaining chemical behavior nearly identical to the unlabeled compound, allowing precise quantification through isotope dilution techniques.
Mass Spectrometry Applications
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, the 13C-labeled transitions provide distinct mass-to-charge ratios that can be monitored separately from the unlabeled compound . This separation enables accurate quantification even in complex biological matrices where signal interference might otherwise complicate analysis.
Pharmacological Significance
While research specifically on β-Nicotyrine-13C6 is limited, studies on β-nicotyrine itself provide valuable insights into the potential significance of this compound and its labeled version.
Effects on Nicotine Metabolism
β-Nicotyrine has been shown to inhibit the metabolism of nicotine through inhibition of cytochrome P450 enzymes, specifically CYP2A6 (Ki = 7.5 ± 2.9) and CYP2A13 (Ki = 5.6 ± 0.86) . This inhibitory effect results in delayed nicotine clearance and attenuated withdrawal symptoms, which could have significant implications for nicotine addiction and cessation strategies.
Receptor Binding Properties
Research has demonstrated that β-nicotyrine has similar binding affinity and efficacy at the α4β2 nicotinic receptor subtype as nornicotine, with approximately 50% of the efficacy of nicotine . This receptor interaction profile contributes to the compound's pharmacological effects and potential role in tobacco product addiction liability.
Effects on Nicotine Discrimination
In experimental studies, β-nicotyrine has been shown to dose-dependently increase the duration of nicotine's discriminative stimulus effects, particularly with a 60-minute pretreatment delay . This finding suggests that β-nicotyrine's ability to slow nicotine metabolism may alter the subjective effects of nicotine, potentially influencing tobacco product use patterns.
Presence in Tobacco and Nicotine Products
β-Nicotyrine is found in various tobacco and nicotine products, though its presence varies significantly between product types and formulations.
Formation in Electronic Nicotine Delivery Systems
β-Nicotyrine is formed by gradual oxidation of nicotine in e-liquids used in electronic nicotine delivery systems (ENDS) . In these products, β-nicotyrine concentrations can reach up to 25% of nicotine concentrations in the aerosol , representing a significant potential contributor to the pharmacological effects of these products.
Analytical Methods and Quantification
The quantification of β-nicotyrine and its isotopically labeled version involves sophisticated analytical techniques optimized for sensitivity and specificity.
Sample Preparation Techniques
Sample preparation for β-nicotyrine analysis typically involves solid-phase extraction (SPE) or liquid-liquid extraction procedures to isolate the compound from complex matrices such as tobacco products, e-liquids, or biological samples . For urine samples, enzymatic hydrolysis with β-glucuronidase may be employed to analyze total (conjugated plus unconjugated) levels of nicotine-related compounds .
Chromatographic and Spectrometric Methods
Analysis of β-nicotyrine and β-Nicotyrine-13C6 is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . These methods offer high sensitivity and specificity, with detection limits typically in the low nanogram per milliliter range for biological samples.
Comparative Analysis with Other Nicotine Derivatives
β-Nicotyrine exists within a family of structurally related nicotine derivatives and metabolites, each with distinct properties and significance.
Structural Relationships
As shown in Table 1, β-nicotyrine shares structural similarities with several other nicotine-related compounds but differs in key aspects that influence its pharmacological properties and analytical characteristics.
Table 1: Structural Comparison of β-Nicotyrine with Related Compounds
Compound | Chemical Formula | Key Structural Features | Relationship to β-Nicotyrine |
---|---|---|---|
β-Nicotyrine | C10H10N2 | Pyridine ring connected to 1-methylpyrrole at position 3 of pyridine and position 2 of pyrrole | Reference compound |
α-Nicotyrine | C10H10N2 | Positional isomer with different ring connection points | Positional isomer |
Nicotine | C10H14N2 | Contains a pyrrolidine ring instead of pyrrole | Precursor compound (undergoes oxidation to form β-nicotyrine) |
Nornicotine | C9H12N2 | Demethylated nicotine derivative | Related alkaloid with similar receptor binding properties |
Cotinine | C10H12N2O | Contains a pyridone ring structure | Major metabolite of nicotine |
Pharmacological Comparisons
The pharmacological properties of β-nicotyrine differ from those of nicotine and other related compounds, as outlined in Table 2, based on available research findings.
Table 2: Pharmacological Comparison of β-Nicotyrine with Related Compounds
Compound | α4β2 Receptor Efficacy (Relative to Nicotine) | CYP2A6 Inhibition (Ki) | Key Pharmacological Effects |
---|---|---|---|
β-Nicotyrine | ~50% | 7.5 ± 2.9 | Slows nicotine metabolism, prolongs nicotine effects |
Nicotine | 100% | Not applicable | Primary addictive compound in tobacco |
Nornicotine | ~50% | Not provided | Fully substitutes for nicotine in discrimination studies |
Cotinine | Much lower | Not provided | Major nicotine metabolite with reduced CNS activity |
Research Applications and Future Directions
β-Nicotyrine-13C6 represents an important tool for advancing research in several key areas related to tobacco and nicotine.
Current Research Applications
The compound is primarily utilized in analytical chemistry for the precise quantification of β-nicotyrine in various matrices, including tobacco products, e-liquids, and biological samples . This application supports research into nicotine metabolism, tobacco product characterization, and exposure assessment.
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